molecular formula C22H23FN4O3S B2971006 N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1110913-07-9

N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No. B2971006
CAS RN: 1110913-07-9
M. Wt: 442.51
InChI Key: HMNGMRWLUYUZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring (a five-membered ring with two nitrogen atoms), a fluorophenyl group (a benzene ring with a fluorine atom), a sulfonylamino group, and a methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large number of atoms. The imidazole ring, fluorophenyl group, and sulfonylamino group would all contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the fluorine atom on the phenyl ring, and the sulfonylamino group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and the imidazole ring could influence its acidity or basicity .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that derivatives similar to N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide exhibit significant antimicrobial and antifungal properties. For instance, some benzoimidazole derivatives have been synthesized and investigated for antimicrobial activities, showcasing potential in combating microbial infections (Benvenuti et al., 1997). Similarly, novel sulfonamide derivatives, including those with structural similarities to the compound , have shown cytotoxic activity against certain cancer cell lines, hinting at their antimicrobial potential as well (Ghorab et al., 2015).

Anticancer Activity

The compound's framework has been explored for its anticancer efficacy. For example, certain sulfonamide derivatives have been synthesized and screened for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with some compounds demonstrating potent activity (Ghorab et al., 2015). This research direction underscores the potential of such compounds in oncology, particularly in developing new therapeutic agents.

Antipsychotic Potential

Interestingly, derivatives of this compound have been investigated for their antipsychotic properties. A series of novel compounds designed for potential antipsychotic applications have been synthesized and evaluated, highlighting the diverse therapeutic possibilities of this chemical framework (Wise et al., 1987). These findings suggest the compound's utility in the development of new treatments for psychiatric disorders.

Safety and Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and development of new compounds is a key part of advancing fields like medicine and materials science. If this compound shows promising properties, it could be the subject of future research .

properties

IUPAC Name

N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S/c1-16-6-8-17(9-7-16)10-13-31(29,30)25-15-20(28)26-21(22-24-11-12-27(22)2)18-4-3-5-19(23)14-18/h3-14,21,25H,15H2,1-2H3,(H,26,28)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNGMRWLUYUZHW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC(C2=CC(=CC=C2)F)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC(C2=CC(=CC=C2)F)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.